molecular formula C19H17N5S B2498958 4-(6-{[(2,5-dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine CAS No. 868970-24-5

4-(6-{[(2,5-dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine

Cat. No.: B2498958
CAS No.: 868970-24-5
M. Wt: 347.44
InChI Key: NXTSWVRCIJYMBU-UHFFFAOYSA-N
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Description

4-(6-{[(2,5-dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazolo[4,3-b]pyridazine core, which is a fused heterocyclic system, and a pyridine ring, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of 4-(6-{[(2,5-dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with ortho esters, followed by further functionalization to introduce the pyridine and sulfanyl groups . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-(6-{[(2,5-dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-{[(2,5-dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 4-(6-{[(2,5-dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine include other triazolopyridazines and pyridine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties. For example, compounds with different substituents on the triazolopyridazine core may have varying degrees of enzyme inhibition or different pharmacokinetic properties . The uniqueness of this compound lies in its specific combination of substituents, which confer distinct biological and chemical characteristics.

Properties

IUPAC Name

6-[(2,5-dimethylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5S/c1-13-3-4-14(2)16(11-13)12-25-18-6-5-17-21-22-19(24(17)23-18)15-7-9-20-10-8-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTSWVRCIJYMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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